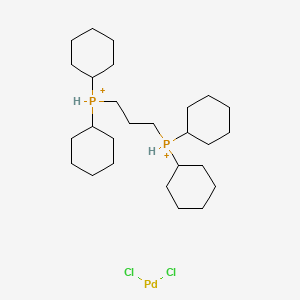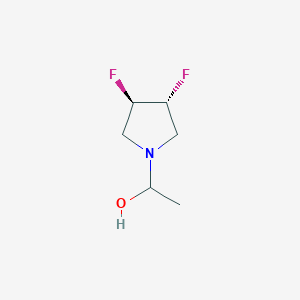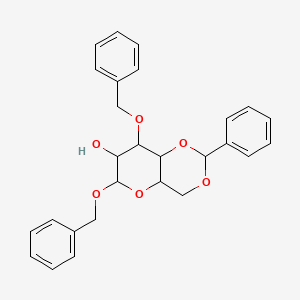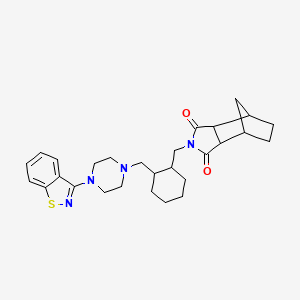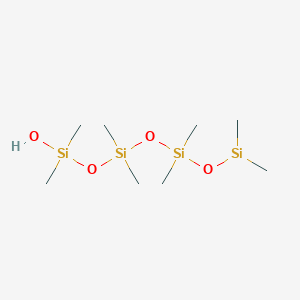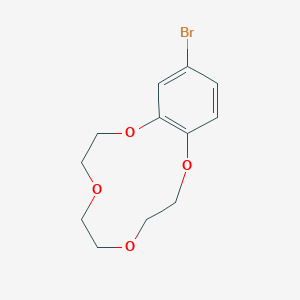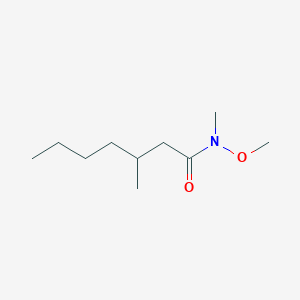
N-methoxy-N,3-dimethylheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 is a deuterated derivative of (2S)-N-Methoxy-N,2-dimethylhexanamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterium labeling is often used in scientific research to study metabolic pathways, reaction mechanisms, and the behavior of molecules in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated solvents and catalysts that facilitate the exchange process.
Industrial Production Methods
Industrial production of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 may involve large-scale hydrogen-deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The use of specialized equipment to handle deuterium gas and maintain an inert atmosphere is also essential to prevent contamination and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, where deuterium labeling helps in elucidating reaction mechanisms and improving product yields.
Mechanism of Action
The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 involves its interaction with molecular targets and pathways in the system under study. The presence of deuterium atoms can alter the rate of chemical reactions due to the kinetic isotope effect, where bonds involving deuterium are stronger and break more slowly than those with hydrogen. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-Methoxy-N,2-dimethylhexanamide: The non-deuterated version of the compound.
(2S)-N-Methoxy-N,2-dimethylpentanamide: A similar compound with a shorter carbon chain.
(2S)-N-Methoxy-N,2-dimethylheptanamide: A similar compound with a longer carbon chain.
Uniqueness
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in scientific investigations.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-methoxy-N,3-dimethylheptanamide |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-9(2)8-10(12)11(3)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
VUKKXCDKJYYNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


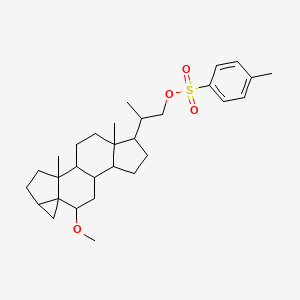
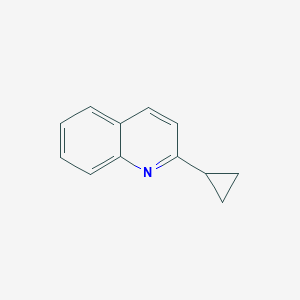
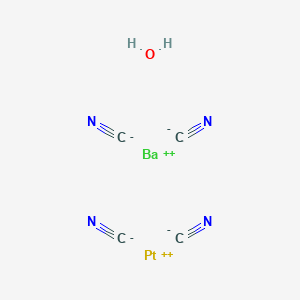
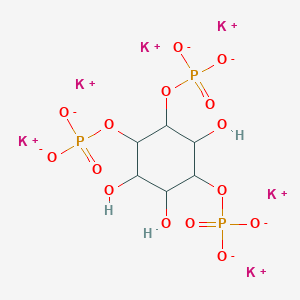
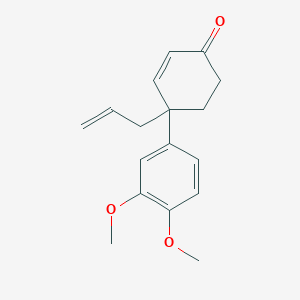
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
